molecular formula C29H29FN4O2 B2817099 N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide CAS No. 1029724-99-9

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide

Cat. No.: B2817099
CAS No.: 1029724-99-9
M. Wt: 484.575
InChI Key: IEYUYDSEDXVWRH-UHFFFAOYSA-N
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Description

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, biological activity, and relevant research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 1029724-99-9
  • Molecular Formula : C29H29FN4O2
  • Molecular Weight : 484.6 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • A piperazine moiety, which is often associated with various pharmacological activities.
  • An indole ring, contributing to its potential activity against various biological targets.
  • A fluorobenzamide group that may enhance binding affinity to specific receptors or enzymes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on benzamide derivatives have shown that modifications in their structure can lead to enhanced inhibitory effects on cancer cell proliferation.

A notable study demonstrated that certain benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis . The specific structural elements of this compound may similarly influence its antitumor efficacy.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been investigated. Compounds with similar piperazine structures have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For instance, certain derivatives were found to selectively inhibit MAO-B with low IC50 values, suggesting that this compound might possess similar inhibitory properties against MAO enzymes .

Case Studies and Research Findings

Study Findings
Study on RET Kinase InhibitionSimilar benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, suggesting potential applications in cancer therapy .
MAO Inhibition StudyCompounds with piperazine moieties exhibited selective inhibition of MAO-B, indicating potential for treating neurodegenerative disorders .
Cytotoxicity AssessmentEvaluation of related compounds indicated variable cytotoxic effects on cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .

Properties

IUPAC Name

N-[2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2/c1-18-5-11-24-23(16-18)26(32-28(35)21-7-9-22(30)10-8-21)27(31-24)29(36)34-14-12-33(13-15-34)25-17-19(2)4-6-20(25)3/h4-11,16-17,31H,12-15H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUYDSEDXVWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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